

# An In-depth Technical Guide to the Spectroscopic Data of Dichloroglyoxime

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## Compound of Interest

Compound Name: Dichloroglyoxime

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This guide provides a comprehensive overview of the spectroscopic data for **dichloroglyoxime**, a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

## Introduction

**Dichloroglyoxime** ( $C_2H_2Cl_2N_2O_2$ ) is a valuable building block in organic synthesis, particularly for the creation of novel compounds with potential applications in energetic materials and pharmaceuticals. Accurate characterization of this precursor is crucial for ensuring the purity and identity of synthesized derivatives. This document focuses on the key spectroscopic techniques used for the characterization of **dichloroglyoxime**: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

## Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **dichloroglyoxime**.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Assignment   | Intensity     |
|--------------------------------|--------------|---------------|
| 3350 - 3150                    | O-H stretch  | Strong, Broad |
| 1680 - 1620                    | C=N stretch  | Medium        |
| 1000 - 900                     | N-O stretch  | Strong        |
| 850 - 550                      | C-Cl stretch | Strong        |

Note: The IR spectrum of **dichloroglyoxime** is characterized by a strong and broad absorption band in the high-frequency region, corresponding to the O-H stretching of the oxime groups. The C=N and N-O stretching vibrations are also prominent features.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|------------------------|--------------|------------|
| ~13.1                  | Singlet      | N-OH       |

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| ~130.7                 | C=N        |

Note: The <sup>1</sup>H NMR spectrum of **dichloroglyoxime** in DMSO-d<sub>6</sub> shows a single peak corresponding to the two equivalent hydroxyl protons. The <sup>13</sup>C NMR spectrum displays a single resonance for the two equivalent carbon atoms of the C=N bonds.[\[1\]](#)

Table 3: Raman Spectroscopy Data

While specific experimental Raman data for **dichloroglyoxime** is not readily available in the public domain, the following table lists the expected vibrational modes based on the analysis of

similar oxime-containing compounds. Raman spectroscopy is a valuable complementary technique to IR spectroscopy for characterizing **dichloroglyoxime** and its derivatives.<sup>[2]</sup>

| Raman Shift (cm <sup>-1</sup> ) | Assignment   |
|---------------------------------|--------------|
| ~1680 - 1620                    | C=N stretch  |
| ~1000 - 900                     | N-O stretch  |
| ~850 - 550                      | C-Cl stretch |

Note: Raman spectroscopy can provide information on the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### 3.1 Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **dichloroglyoxime** is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two KBr plates.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** The KBr pellet or Nujol mull is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **dichloroglyoxime** is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in an NMR tube.

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

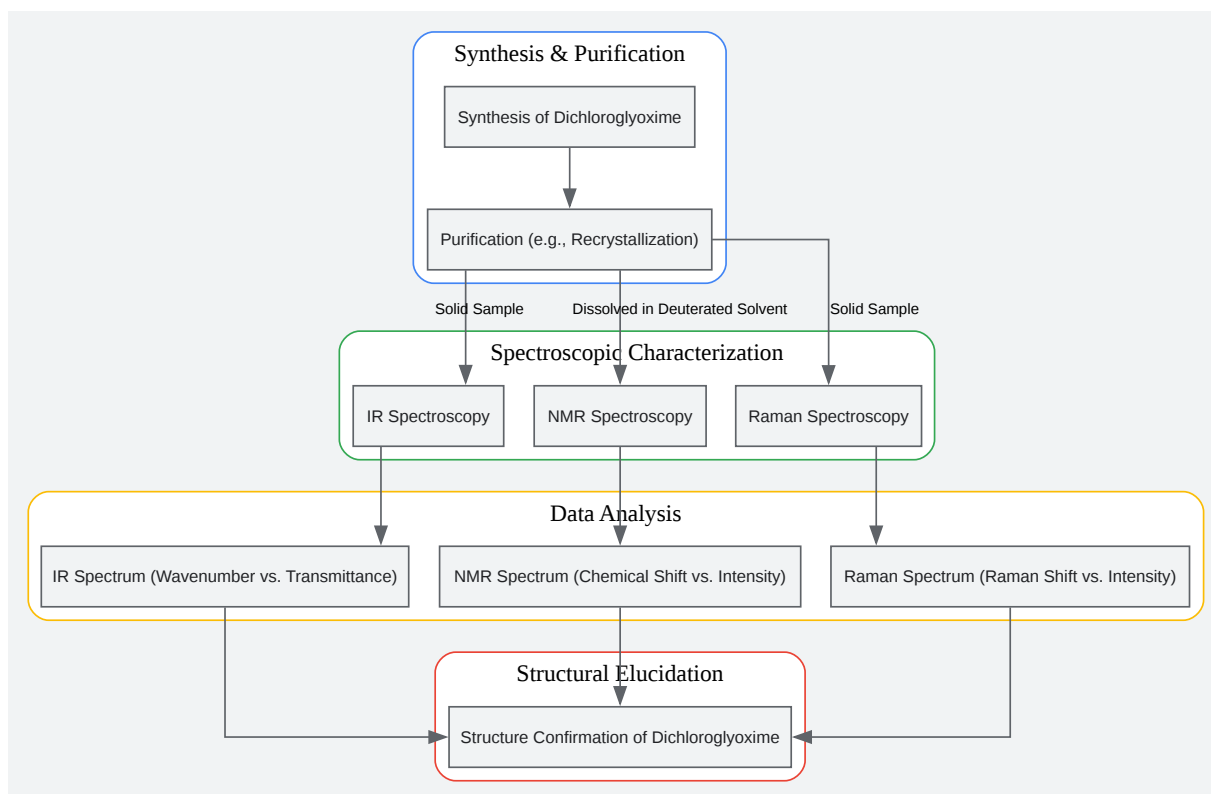
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. For  $^1\text{H}$  NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. The data is then processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

### 3.3 Raman Spectroscopy

- Sample Preparation: A small amount of solid **dichloroglyoxime** is placed on a microscope slide or in a capillary tube.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded as the intensity of the scattered light versus the Raman shift (in  $\text{cm}^{-1}$ ), which is the difference in energy between the incident and scattered photons.

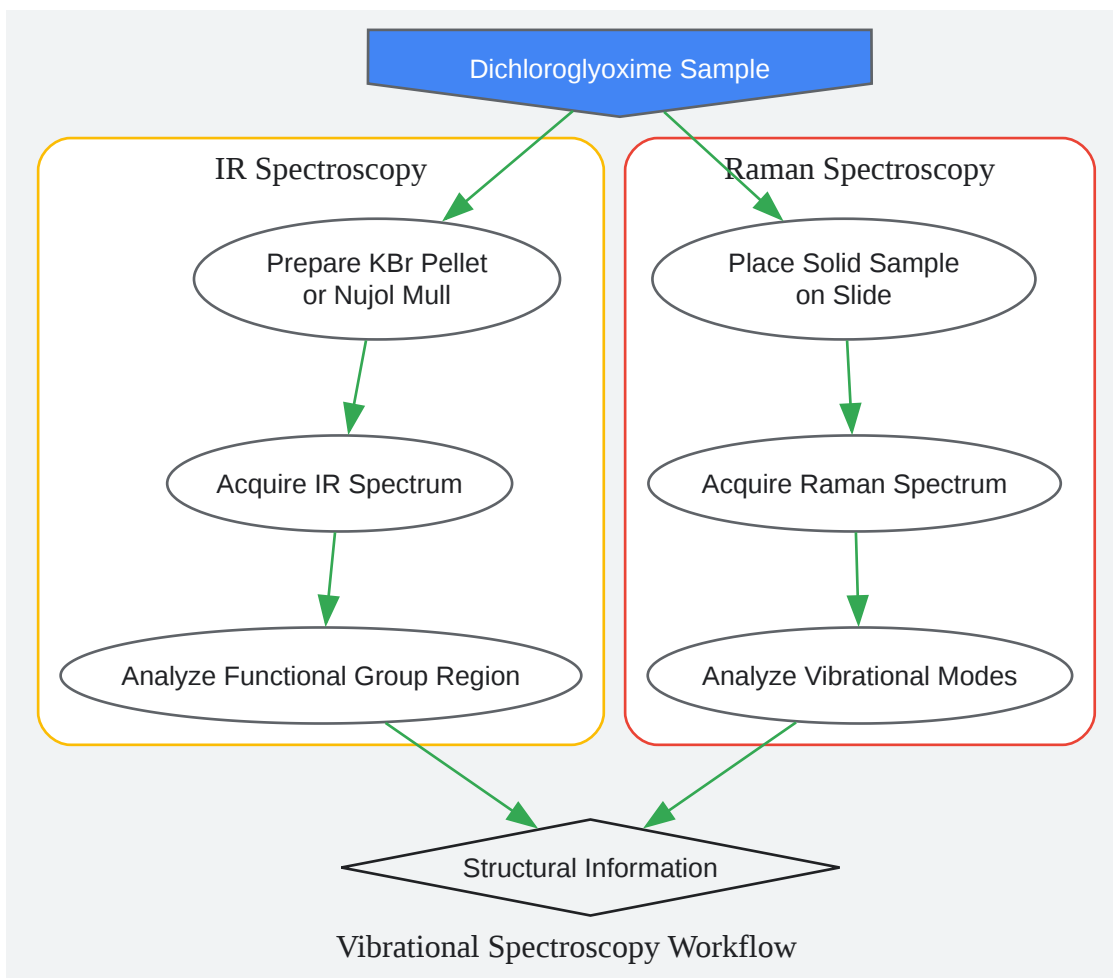
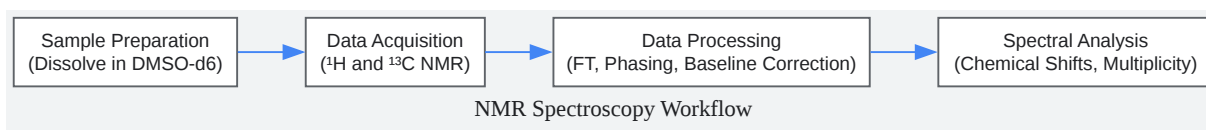
## Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of **dichloroglyoxime**.



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Fig. 1: General workflow for the synthesis and spectroscopic characterization of **dichloroglyoxime**.



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## References

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